molecular formula C14H9ClN2O2 B6244227 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid CAS No. 473409-85-7

3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid

Cat. No.: B6244227
CAS No.: 473409-85-7
M. Wt: 272.7
InChI Key:
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Description

3-(3-Chlorophenyl)-1H-indazole-5-carboxylic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chlorophenyl group attached to the indazole ring, which significantly influences its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-chlorophenyl)-1H-indazole-5-carboxylic acid typically involves multiple steps, starting with the construction of the indazole core followed by the introduction of the chlorophenyl group. One common synthetic route involves the cyclization of o-aminobenzonitrile with chloroacetic acid under acidic conditions to form the indazole ring. Subsequent steps may include halogenation and carboxylation reactions to introduce the desired functional groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The indazole ring can be reduced to form indazolines, which are saturated analogs of indazoles.

  • Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often requiring a base to deprotonate the starting material.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Indazolines.

  • Substitution: Substituted indazoles with different functional groups.

Scientific Research Applications

3-(3-Chlorophenyl)-1H-indazole-5-carboxylic acid has various applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, including inflammation and infections.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

3-(3-Chlorophenyl)-1H-indazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the chlorophenyl group. Similar compounds include other indazole derivatives and chlorophenyl-containing compounds. These compounds may share some biological activities but differ in their chemical properties and specific applications.

Comparison with Similar Compounds

  • 3-(3-Chlorophenyl)propionic acid

  • 3-(3-Chlorophenyl)propionaldehyde

  • 3-Chloromethcathinone

Properties

CAS No.

473409-85-7

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.7

Purity

95

Origin of Product

United States

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